molecular formula C9H17NO3 B8805945 Acrylamide diacetone

Acrylamide diacetone

Cat. No. B8805945
M. Wt: 187.24 g/mol
InChI Key: QZEFLBCONQGWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06691715B2

Procedure details

The instant polymers may be prepared by conventional solution polymerization techniques, as indicated below and in the Examples. Thus, to prepare the instant polymers the appropriate weights for the desired mol %'s of DMDAAC/APTAC/MAPTAC, acrylic acid or other anionic monomers and MBA or other branching agent are charged to a glass reactor equipped with a stirring means. The desired amount of alkyl acrylate, methacrylate or acrylamide is then added to the reactor with vigorous stirring to give the desired total monomer concentration, which is generally about 10-25% by weight. The monomer mixture may then be adjusted to a pH of about 3.0 to about 6.5 with dilute NaOH, heated to about 55° C., and purged with nitrogen for at least thirty minutes. Polymerization is then initiated by adding about 5×10−2 mol % of sodium persulfate and about 2.4×10−3 mol % of sodium bisulfate. After the peak exotherm is reached, additional dilution water and sodium bisulfite are added to scavenge any residual monomer and to dilute the final product to 4-8% polymer solids.
[Compound]
Name
polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([NH:6]CCC[N+](C)(C)C)=[O:5])=C.[Cl-].[C:15]([OH:19])(=O)[CH:16]=C.[C:20]([O-:25])(=O)[C:21](C)=C.[C:26](N)(=O)C=C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)[O-].[Na+].S(=O)(O)[O-].[Na+]>O>[C:4]([NH2:6])(=[O:5])[CH:2]=[CH2:1].[CH3:20][C:15]([CH3:16])=[O:19].[CH3:26][C:20]([CH3:21])=[O:25] |f:0.1,5.6.7,8.9,10.11,13.14.15|

Inputs

Step One
Name
polymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
alkyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The instant polymers may be prepared by conventional solution polymerization techniques
ADDITION
Type
ADDITION
Details
are charged to a glass reactor
CUSTOM
Type
CUSTOM
Details
equipped with a stirring means
CUSTOM
Type
CUSTOM
Details
to give the desired
CONCENTRATION
Type
CONCENTRATION
Details
total monomer concentration, which
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for at least thirty minutes
CUSTOM
Type
CUSTOM
Details
Polymerization

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N.CC(=O)C.CC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.